
1,1,2,2,3-Pentachloropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentachloropropan-1-ol is an organic compound with the molecular formula C3H3Cl5O It is a chlorinated derivative of propanol, characterized by the presence of five chlorine atoms and one hydroxyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentachloropropan-1-ol can be synthesized through the chlorination of propanol derivatives. One common method involves the reaction of 1,1,2,2,3-pentachloropropane with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination and hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve the reaction of chlorine with trichloropropene in the presence of a solid oxide catalyst. The reaction is conducted in a reactor where the reactants are continuously introduced, and the product is collected after cooling and purification .
化学反応の分析
Types of Reactions
1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of pentachloropropanone or pentachloropropanal.
Reduction: Formation of tetrachloropropanol or trichloropropanol.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
作用機序
The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,1,2,2,3-Pentachloropropane: Similar structure but lacks the hydroxyl group.
1,1,1,2,3-Pentachloropropane: Differently chlorinated derivative with distinct chemical properties.
1,1,2,3,3-Pentachloropropane: Another chlorinated derivative with a different arrangement of chlorine atoms
Uniqueness
1,1,2,2,3-Pentachloropropan-1-ol is unique due to the presence of both hydroxyl and multiple chlorine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
特性
CAS番号 |
56841-41-9 |
|---|---|
分子式 |
C3H3Cl5O |
分子量 |
232.3 g/mol |
IUPAC名 |
1,1,2,2,3-pentachloropropan-1-ol |
InChI |
InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2 |
InChIキー |
GBKJROSQDINHLC-UHFFFAOYSA-N |
正規SMILES |
C(C(C(O)(Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


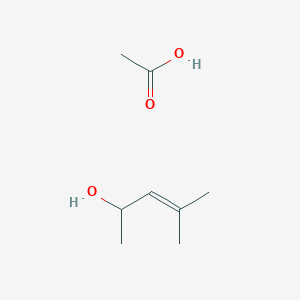
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
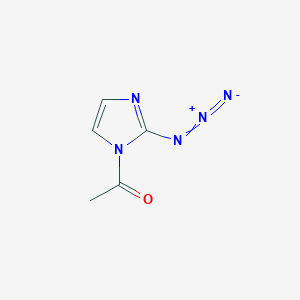
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
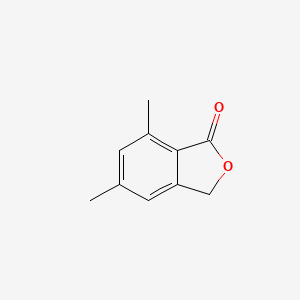
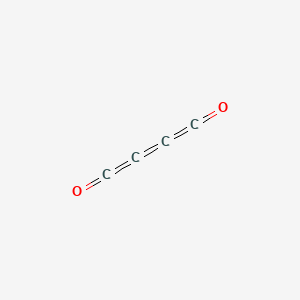

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

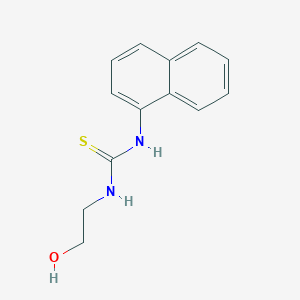
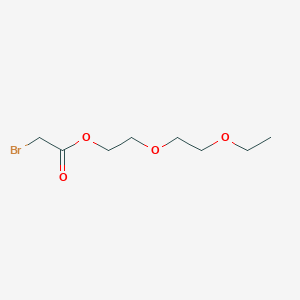
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
